S-Methyldihydroziprasidone-d8 is a deuterated metabolite of ziprasidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This compound is significant in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in biological systems. The chemical structure of S-Methyldihydroziprasidone-d8 is derived from the parent compound ziprasidone, which has the molecular formula and a molecular weight of approximately 412.94 g/mol .
This compound falls under the classification of small molecules and is categorized as a pharmaceutical agent. It is part of the broader category of antipsychotic medications and shares structural similarities with other compounds in this class.
The synthesis of S-Methyldihydroziprasidone-d8 involves several key steps that can be summarized as follows:
Technical details indicate that this process requires specific conditions to ensure high yields and purity, often utilizing controlled environments such as nitrogen atmospheres during reactions .
The molecular structure of S-Methyldihydroziprasidone-d8 can be described with the following characteristics:
The InChI key for this compound is NHUDBVVEHOSVCD-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
S-Methyldihydroziprasidone-d8 undergoes various chemical reactions that can be categorized as follows:
These reactions are essential for understanding the pharmacokinetics and dynamics of S-Methyldihydroziprasidone-d8 in biological systems .
The mechanism of action for S-Methyldihydroziprasidone-d8 primarily relates to its role as a metabolite of ziprasidone. Ziprasidone itself acts on various neurotransmitter receptors in the brain:
The metabolic pathway leading to S-Methyldihydroziprasidone-d8 includes reduction and methylation processes that enhance its pharmacological profile by potentially altering receptor affinity and activity .
S-Methyldihydroziprasidone-d8 exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems as well as its potential interactions with other drugs .
S-Methyldihydroziprasidone-d8 serves several scientific uses:
Deuterated internal standards, such as S-Methyldihydroziprasidone-d8, are indispensable tools in modern bioanalytical workflows for psychotropic drugs. These compounds incorporate non-radioactive heavy isotopes (e.g., deuterium, ²H) into the molecular structure of target analytes or their metabolites, creating near-identical chemical twins with distinct mass differences. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards compensate for matrix effects, ionization efficiency variations, and extraction losses by co-eluting with target compounds while being distinguishable via mass shifts [3] [10].
For atypical antipsychotics like ziprasidone—which exhibits complex metabolism involving 12+ metabolites—deuterated standards address unique analytical challenges:
Table 1: Key Deuterated Standards in Atypical Antipsychotic Bioanalysis
| Antipsychotic | Deuterated Standard | Mass Shift (Da) | Primary Application |
|---|---|---|---|
| Ziprasidone | S-Methyldihydroziprasidone-d8 | +8 | Quantification of reductive metabolite |
| Olanzapine | Olanzapine-d3 | +3 | Plasma therapeutic drug monitoring |
| Quetiapine | Quetiapine-d8 | +8 | Metabolic stability studies |
| Risperidone | Risperidone-d4 | +4 | CYP3A4 phenotyping assays |
The synthesis of effective deuterated standards requires strategic isotope placement. Labels on exchangeable sites (e.g., -OH, -NH₂) risk hydrogen/deuterium swapping, while positions adjacent to carbonyls may undergo keto-enol tautomerism causing deuterium loss. Optimal placement involves aliphatic carbons or aromatic rings without activating groups, ensuring metabolic and chemical stability [7]. For ziprasidone metabolites, incorporating deuterium into the piperazine ring or methylthio group—as in S-Methyldihydroziprasidone-d8—provides robust analytical performance [4].
Structural CharacteristicsS-Methyldihydroziprasidone-d8 (C₂₂H₁₇D₈ClN₄OS; MW: 428.98 g/mol) is a deuterated analog of the ziprasidone metabolite S-Methyldihydroziprasidone. Its structure features eight deuterium atoms strategically replacing hydrogen atoms, likely in the piperazine ring ethyl group and methylthio moiety, yielding a mass shift optimal for LC-MS/MS differentiation. The non-deuterated metabolite is generated via reductive cleavage of ziprasidone's benzisothiazole ring followed by S-methylation—a minor but pharmacokinetically relevant pathway [2] [4]. Key structural attributes include:
Metabolic ContextZiprasidone undergoes complex biotransformation involving three primary pathways:
Table 2: Metabolic Pathways of Ziprasidone and Role of S-Methyldihydroziprasidone
| Metabolic Pathway | Key Enzymes | Primary Metabolites | Quantification Challenge |
|---|---|---|---|
| Sulfoxidation | Aldehyde oxidase | Ziprasidone sulfoxide, sulfone | Thermolability during sample prep |
| N-Dealkylation | CYP3A4 | OX-COOH, BITP | Structural diversity requiring multiple standards |
| Reductive cleavage | Glutathione transferase | S-Methyldihydroziprasidone, OX-P | Low abundance (requires high sensitivity) |
S-Methyldihydroziprasidone-d8 specifically targets the reductive pathway, which accounts for <10% of ziprasidone's metabolism but yields metabolites with potential pharmacological activity. Its deuterated analog enables:
Analytical ApplicationsIn validated LC-MS/MS methods, S-Methyldihydroziprasidone-d8 typically serves as a single-point calibrator or quality control standard. A representative workflow includes:
This configuration achieves <5% relative standard deviation in inter-day precision studies, demonstrating superior performance over structural analogs like ziprasidone-d8, which cannot correct for metabolite-specific matrix effects [4] [10].
Table 3: Key Analytical Parameters for S-Methyldihydroziprasidone-d8
| Parameter | Value/Characteristic | Significance |
|---|---|---|
| Molecular Formula | C₂₂H₁₇D₈ClN₄OS | Ensures structural equivalence |
| Monoisotopic Mass | 428.1438 Da | Allows +8 Da mass shift detection |
| Collision Cross Section (CCS) | [M-H]⁻: 195.0 Ų; [M+H]⁺: 197.4 Ų | Confirms co-elution with analyte |
| Optimal SIL-IS Concentration | 5-50 ng/mL in plasma | Minimizes isotopic crosstalk (<3%) |
The strategic deployment of S-Methyldihydroziprasidone-d8 exemplifies how targeted deuterated standards advance metabolic research. Future directions include synthesizing ¹³C/¹⁵N versions to eliminate deuterium exchange risks and developing multiplexed panels for simultaneous quantification of ziprasidone's 12+ metabolites [7] [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5